molecular formula C12H14 B8786011 Phenyl-t-butylacetylene CAS No. 4250-82-2

Phenyl-t-butylacetylene

Cat. No.: B8786011
CAS No.: 4250-82-2
M. Wt: 158.24 g/mol
InChI Key: FASNPPWZLHQZAJ-UHFFFAOYSA-N
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Description

Phenylacetylene (C₆H₅C≡CH, CAS 536-74-3), also known as ethynylbenzene, is a terminal alkyne characterized by a benzene ring directly bonded to an acetylene group. It is a colorless to pale-yellow liquid with a molecular weight of 102.14 g/mol, a density of 0.930 g/cm³, and a refractive index of 1.520 . Its high reactivity stems from the sp-hybridized carbon in the acetylene moiety, making it a versatile building block in organic synthesis, particularly for pharmaceuticals, polymers, and metal-organic frameworks .

Industrially, it is synthesized via methods such as the reduction of phenylchloroacetylene or dehydrohalogenation of β-bromostyrene .

Properties

CAS No.

4250-82-2

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

3,3-dimethylbut-1-ynylbenzene

InChI

InChI=1S/C12H14/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

FASNPPWZLHQZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Differences and Similarities :

  • Reactivity : Phenylacetylene’s terminal alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), whereas phenylacetonitrile’s nitrile group participates in nucleophilic substitutions . Phenylacetyl chloride, with its acyl chloride functionality, is highly electrophilic, unlike the relatively stable phenylacetic acid .
  • Physical Properties : Phenylacetylene has the lowest molecular weight and density among these derivatives, attributed to the linear acetylene group. Phenylacetic acid’s high boiling point (265.5°C) reflects strong hydrogen bonding .
  • Applications : Phenylacetylene is critical in medicinal chemistry (e.g., kinase inhibitors) and polymer science, while phenylacetic acid is historically linked to penicillin synthesis .

Limitations in Comparative Data

Notably, the provided evidence lacks direct information on phenyl-t-butylacetylene (a hypothetical compound with a tert-butyl substituent). However, tert-butyl groups are known to enhance steric bulk and thermal stability in related compounds (e.g., tert-butyl phthalimidoacetate in penicillin studies) . Future studies could explore how tert-butyl substitution alters phenylacetylene’s reactivity and physical properties.

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